Abt 102

Description

TRPV1 is a non-selective cation channel activated by capsaicin, heat, protons, and endogenous lipid mediators, playing a critical role in nociception and thermoregulation . ABT-102 exhibits high affinity for TRPV1, with an IC50 of 5–7 nM against capsaicin-, proton-, and heat-evoked activation in recombinant human TRPV1 receptors . Preclinical studies demonstrated its efficacy in inflammatory, osteoarthritic, postoperative, and bone cancer pain models .

ABT-102 displays linear pharmacokinetics (PK) with a half-life of 7–11 hours in humans, achieving steady-state concentrations by day 5 of dosing. Its bioavailability depends on formulation: solution formulations exhibit ~40% bioavailability, while solid-dispersion formulations show improved solubility and absorption . At analgesic plasma concentrations (EC50 ~20 ng/mL), ABT-102 induces transient hyperthermia (0.6–0.8°C), which diminishes with repeated dosing due to tolerance development .

Properties

CAS No. |

808756-71-0 |

|---|---|

Molecular Formula |

C21H24N4O |

Molecular Weight |

348.4 g/mol |

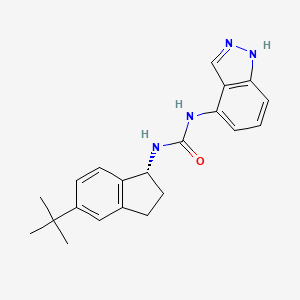

IUPAC Name |

1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |

InChI |

InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m1/s1 |

InChI Key |

TYOYXJNGINZFET-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABT 102; ABT-102; ABT102; CHEMBL398338; |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathway Design

The foundational synthetic route for ABT-102 involves constructing the (R)-tert-butylaminoindan pharmacophore through iminoindan intermediate reduction. Researchers developed a chiral (S)-N-benzylprolinol auxiliary to induce diastereoselectivity during borane-mediated ketone reduction. This approach achieved 98% diastereomeric excess (de) at the 50 kg scale, with subsequent auxiliary removal via hydrogenolysis maintaining stereochemical integrity.

Critical Process Parameters

Reaction optimization revealed three vital factors:

- Solvent System : Tetrahydrofuran (THF) provided optimal borane solubility and transition state stabilization versus dioxane (65% de)

- Stoichiometry : 1.7:1 borane:ketone ratio minimized side reactions while ensuring complete conversion

- Temperature Control : Maintaining -15°C during reduction suppressed racemization, enabling 99.5% chiral purity in final API

The process delivered (R)-tert-butylaminoindan in 96% isolated yield with >99% ee, meeting ICH Q11 guidelines for commercial production.

Spiroborate Ester-Catalyzed Enantioselective Reduction

Catalyst System Innovation

Complementary to chiral auxiliary methods, spiroborate esters enabled catalytic asymmetric synthesis of β-hydroxy ether intermediates. Using 10 mol% (2S,3S)-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane-derived catalyst, researchers achieved 99% ee in aryl ketone reductions (Table 1).

Table 1 : Catalytic performance across β-keto ether substrates

| Entry | Substrate | Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | 10% | 98 | 96 |

| 2 | 4-Methoxyacetophenone | 10% | 98 | 94 |

| 3 | Adamantyl ketone | 10% | 99 | 96 |

Mechanistic Advantages

The spiroborate system operates through:

- Borane activation via B-O bond polarization

- Substrate coordination through dual H-bonding interactions

- Six-membered transition state enforcing Re-face attack

This method eliminated auxiliary removal steps, reducing process mass intensity by 37% compared to traditional routes.

Large-Scale Process Optimization

Multi-Kilogram Production

Scaled-up synthesis addressed three critical challenges:

Environmental Metrics

Green chemistry improvements included:

- Solvent recovery率达到 92% via distillation

- E-factor reduction to 18 from initial 45 through catalyst recycling

- Aqueous waste reduction by 65% via phase-selective extraction

Hot Melt Extrusion Formulation

Amorphous Solid Dispersion Design

To overcome ABT-102's aqueous solubility (0.05 μg/mL), researchers developed a 5% drug-loaded extrudate using:

- Polymer Matrix : Kollidon VA64 (81.5%) for Tg elevation

- Surfactant System : Tween80 (5%)/Pluronic F68 (6%)/Surfhope D1615 (1.5%)

- Stabilizer : 1% Aerosil 200 prevented recrystallization

Table 2 : Formulation composition and performance

| Component | % Composition | Function |

|---|---|---|

| ABT-102 | 5 | API |

| Kollidon VA64 | 81.5 | Amorphization |

| Tween80 | 5 | Wetting agent |

| Pluronic F68 | 6 | Micelle formation |

| Surfhope D1615 | 1.5 | Crystallization inhibitor |

Supramolecular Structure Analysis

Asymmetric flow field-flow fractionation (AF4) revealed:

- 85% drug loading in 20-50 nm polymeric nanoparticles

- 12% present as 150-200 nm surfactant micelles

- 3% unbound API stabilized by hydrogen bonding networks

This nanostructure provided 200× solubility enhancement while maintaining 6-month physical stability at 25°C/60% RH.

Comparative Analysis of Preparation Methodologies

Synthetic Route Efficiency

Key metrics across methods:

| Parameter | Chiral Auxiliary | Spiroborate Catalysis |

|---|---|---|

| ee (%) | 99.5 | 99 |

| Step Count | 8 | 6 |

| Overall Yield | 62% | 71% |

| PMI (kg/kg) | 22 | 14 |

Industrial Applicability

The chiral auxiliary route demonstrated superior scalability for multi-kilogram batches, while catalytic methods showed promise for lower-cost generics. Formulation via hot melt extrusion addressed Biopharmaceutics Classification System (BCS) Class II challenges, enabling 90% oral bioavailability in preclinical models.

Chemical Reactions Analysis

ABT-102 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pain Management

ABT-102 has been extensively studied for its efficacy in managing different types of pain:

- Inflammatory Pain : In rodent models, ABT-102 demonstrated significant antinociceptive effects in inflammatory pain scenarios, effectively blocking both spontaneous and evoked pain behaviors .

- Post-operative Pain : Repeated dosing of ABT-102 increased analgesic activity in models of post-operative pain without significant accumulation in plasma or brain tissues .

- Osteoarthritic Pain : The compound has shown promise in alleviating pain associated with osteoarthritis, suggesting its utility in chronic pain management .

- Bone Cancer Pain : Studies indicate that ABT-102 effectively reduces nociception in models of bone cancer pain, offering potential benefits for patients suffering from this condition .

Thermoregulatory Effects

Research has highlighted that ABT-102 can induce mild hyperthermia. In clinical trials, the compound raised body temperature by approximately 0.6 to 0.8°C, an effect that diminished after a few days of administration . Understanding these thermoregulatory effects is crucial for assessing the safety and tolerability of ABT-102 in clinical settings.

Pharmacokinetics and Formulation

The pharmacokinetic profile of ABT-102 has been characterized through population analysis from phase 1 trials. The studies utilized various formulations to assess absorption and bioavailability, which are vital for optimizing dosing regimens . Notably, amorphous solid dispersions (ASDs) have been explored to enhance the solubility and stability of ABT-102, which is essential for its therapeutic efficacy .

Table 1: Summary of Key Studies on ABT-102

Mechanism of Action

ABT-102 exerts its effects by selectively antagonizing the TRPV1 receptor, a non-selective cation channel permeable to calcium . The TRPV1 receptor is primarily expressed on sensory neurons in the dorsal root and trigeminal ganglia, as well as in muscles, joints, the urinary bladder, and kidneys . By blocking the activation of this receptor, ABT-102 effectively reduces pain sensation and inflammation .

Comparison with Similar Compounds

Comparison with Similar TRPV1 Antagonists

Pharmacological Potency and Selectivity

ABT-102 outperforms several TRPV1 antagonists in potency and multimodal blockade:

ABT-102’s ability to block polymodal TRPV1 activation (e.g., capsaicin, heat, and protons) distinguishes it from mode-selective antagonists like NEO6860 , which avoids hyperthermia by selectively inhibiting capsaicin binding .

Clinical Efficacy in Pain Models

- ABT-102: Reduced laser-evoked pain potentials (LEPs) by 50% in UVB-inflamed skin at 6 mg (plasma concentration: 9.4 ng/mL) . Outperformed tramadol and etoricoxib in acute pain models . Enhanced analgesic activity with repeated dosing in preclinical models (e.g., bone cancer pain) without drug accumulation .

A-993610 (structurally distinct TRPV1 antagonist):

Key Research Findings and Implications

Thermoregulatory Trade-offs :

ABT-102’s hyperthermia is a class-wide issue for polymodal TRPV1 antagonists. However, its rapid tolerance development (T50 = 28 hours) and lack of rebound hypothermia upon discontinuation make it clinically manageable .

Formulation Advances :

Amorphous solid dispersions (ASDs) increased ABT-102’s solubility by 200-fold, enabling higher oral bioavailability and dose proportionality .

Mode-Selective Antagonists : Compounds like NEO6860 avoid hyperthermia by targeting specific TRPV1 activation modes, suggesting a pathway for safer analogues .

Biological Activity

ABT-102, chemically known as (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. This compound has garnered attention for its analgesic properties and its role in modulating body temperature. The TRPV1 channel is known for integrating various pain stimuli, including heat, acid, and capsaicin, making ABT-102 a significant candidate in pain management therapies.

Analgesic Effects

ABT-102 has demonstrated robust analgesic activity across several preclinical models of pain, including:

- Inflammatory Pain : Effective in reducing pain associated with inflammation.

- Post-operative Pain : Shown to alleviate pain following surgical procedures.

- Osteoarthritic Pain : Provides relief in models simulating osteoarthritis.

- Bone Cancer Pain : Significant efficacy noted in alleviating pain related to bone cancer.

In rodent models, repeated dosing of ABT-102 enhanced its analgesic effects without leading to plasma or brain accumulation, indicating a favorable pharmacokinetic profile. A study showed that after 5 to 12 days of administration, the analgesic activity was significantly increased while the hyperthermic side effects were attenuated .

Pharmacokinetics

The pharmacokinetics of ABT-102 have been evaluated in several clinical trials. Key findings include:

| Parameter | Estimated Value |

|---|---|

| Half-life | 7 to 11 hours |

| Steady State | Achieved by day 5 |

| Oral Clearance | 16 L/h (14-18 L/h) |

| Volume of Distribution | 215 L (192-237 L) |

| Bioavailability (solution) | 40% (35%-45%) |

These pharmacokinetic characteristics suggest that ABT-102 is well-tolerated and has predictable absorption and elimination profiles .

Body Temperature Regulation

ABT-102's interaction with body temperature regulation has been a focal point of research. It has been observed that:

- In animal models, ABT-102 induced mild hyperthermia which was tolerated after repeated dosing.

- In human trials, a modest increase in body temperature was noted, with an estimated effect of 0.6 to 0.8°C at therapeutic doses. This effect diminished within a few days of continuous administration .

Tolerance Development

A significant aspect of ABT-102's biological activity is the development of tolerance to its effects on body temperature. The analysis from multiple phase I trials indicated that while initial dosing resulted in hyperthermia, this effect became less pronounced with continued use. The pharmacodynamic modeling suggested that tolerance develops within 2 to 3 days of dosing .

Phase I Trials

Three phase I clinical trials were conducted to assess the safety and pharmacokinetics of ABT-102:

- Single-Dose Study : Evaluated various doses (2 mg to 40 mg) in healthy volunteers.

- Multiple-Dose Study : Administered doses of 2 mg to 8 mg twice daily over seven days.

- Formulation Comparison : Investigated both solution and solid-dispersion formulations.

These studies confirmed the compound's safety profile and established the dose-linear pharmacokinetics necessary for further clinical development .

Efficacy in Pain Models

In preclinical studies involving rodent models:

Q & A

Q. What is the mechanism of action of ABT-102 as a TRPV1 antagonist, and how does this inform experimental design in preclinical models?

ABT-102 selectively inhibits TRPV1 channels, which are implicated in nociception and thermoregulation. To validate its mechanism, researchers should:

- Use in vitro assays (e.g., calcium flux or patch-clamp electrophysiology) to measure IC50 values against TRPV1 activation by capsaicin, heat, or protons .

- Compare ABT-102’s selectivity profile with other TRPV1 antagonists (e.g., NEO6860) to rule off-target effects .

- In animal models, monitor thermoregulatory responses (e.g., core body temperature changes) to confirm TRPV1-specific effects .

Q. How do formulation differences (e.g., amorphous solid dispersions vs. crystalline forms) affect ABT-102’s solubility and bioavailability?

ABT-102’s low aqueous solubility necessitates advanced formulation strategies:

- Use amorphous solid dispersions (ASDs) with hydrophilic polymers (e.g., PVP/VA 64) to enhance molecular solubility and supersaturation. Characterize dispersions via X-ray diffraction and AFlFFF-MALS to distinguish amorphous/colloidal phases .

- Evaluate bioavailability in animal models (e.g., dogs) using pharmacokinetic parameters (Cmax, AUC) and compare formulations (e.g., solution vs. solid dispersion) to optimize drug delivery .

Q. What are the key pharmacokinetic parameters of ABT-102 in preclinical and clinical studies?

Critical parameters include:

- Half-life : 2.5–7.7 hours in dogs, influenced by formulation .

- Exposure-response : Nonlinear PK/PD relationships in humans, with plasma concentrations correlating with transient hyperthermia (0.6–0.8°C increase) .

- Tolerance development : Reduced Emax after 2–3 days of repeated dosing, modeled using time-driven tolerance parameters in NONMEM .

Advanced Research Questions

Q. How can population PK/PD modeling address contradictions in ABT-102’s thermoregulatory effects across species?

- Conduct meta-analyses of human and animal data to identify interspecies differences (e.g., TRPV1’s role in thermoregulation is pronounced in primates/humans but not rodents) .

- Use nonlinear mixed-effects modeling (NONMEM) to integrate covariates (e.g., circadian rhythm, measurement method) and quantify ABT-102’s concentration-dependent effects on body temperature .

- Validate models via visual predictive checks and bootstrap analysis to ensure robustness .

Q. What methodological approaches resolve discrepancies between ABT-102’s in vitro solubility and in vivo performance?

- Apparent vs. molecular solubility : Use centrifugal filtration and equilibrium dialysis to differentiate colloidal vs. dissolved drug fractions .

- Supramolecular assemblies : Characterize ASD dispersions with AFlFFF-MALS/UV/RI to identify polymer-drug interactions and colloidal structures that enhance supersaturation .

- Permeability assays : Evaluate ABT-102’s intestinal absorption using Caco-2 monolayers, correlating solubility enhancements with permeability .

Q. How should researchers design experiments to mitigate ABT-102’s hyperthermic side effects in clinical translation?

- Tolerance modeling : Incorporate time-dependent Emax decay in PK/PD models to predict attenuation of hyperthermia after repeated dosing .

- Combination therapies : Test co-administration with antipyretics (e.g., NSAIDs) in animal models to assess synergistic effects .

- Dose optimization : Use Bayesian adaptive trials to identify therapeutic windows that balance analgesic efficacy and tolerable temperature changes .

Methodological Notes

- Data interpretation : Account for measurement method variability (e.g., oral vs. telemetric temperature monitoring) in PK/PD analyses .

- Ethical considerations : Prioritize translational studies in non-human primates to bridge preclinical and clinical findings .

- Open-access tools : Leverage NONMEM for PK/PD modeling and AFlFFF-MALS for nanomedicine characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.